5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine

Description

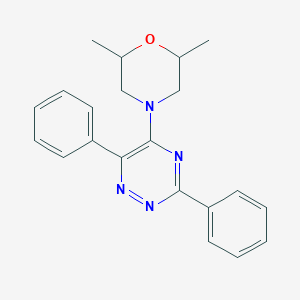

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine is a substituted 1,2,4-triazine derivative characterized by a morpholino ring substituted with methyl groups at positions 2 and 6, along with phenyl groups at positions 3 and 6 of the triazine core. This structural configuration confers unique steric and electronic properties, distinguishing it from related compounds.

Properties

IUPAC Name |

4-(3,6-diphenyl-1,2,4-triazin-5-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-15-13-25(14-16(2)26-15)21-19(17-9-5-3-6-10-17)23-24-20(22-21)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVGSJSSLVILPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 2,6-dimethylmorpholine with appropriate triazine precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the triazine and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility: The 2,6-dimethylmorpholino group in the target compound reduces hydrophilicity compared to unsubstituted morpholino derivatives (e.g., 3k) but remains more polar than piperazine derivatives (e.g., 3m) due to the oxygen atom in morpholino .

Biological Activity

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 306.4 g/mol. The structure includes a triazine ring substituted with two phenyl groups and a dimethylmorpholino group, which may contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific phosphodiesterases (PDEs), particularly PDE4D, which plays a crucial role in inflammatory processes and cognitive functions .

- Antitumor Activity : In vitro studies demonstrated the compound's ability to induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle-related proteins .

- Anti-inflammatory Effects : The compound has been reported to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antitumor Efficacy in Breast Cancer :

A study investigated the effects of this compound on MDA-MB-231 cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways and modulated cell cycle regulators . -

Anti-inflammatory Properties :

In a model of acute lung inflammation induced by lipopolysaccharides (LPS), the compound effectively reduced TNF-α levels in lung tissue by more than 50%, indicating its potential for treating inflammatory diseases . -

Cognitive Enhancement :

The role of PDE inhibition by this compound suggests potential applications in cognitive disorders. Preclinical studies showed improvements in learning and memory tasks in rodent models treated with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.